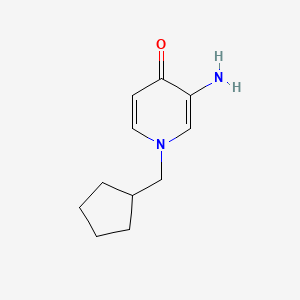
3-Amino-1-(cyclopentylmethyl)-1,4-dihydropyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(cyclopentylmethyl)-1,4-dihydropyridin-4-one is a heterocyclic compound that features a dihydropyridinone core with an amino group and a cyclopentylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(cyclopentylmethyl)-1,4-dihydropyridin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentylmethylamine with a suitable dihydropyridinone precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(cyclopentylmethyl)-1,4-dihydropyridin-4-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The dihydropyridinone ring can be reduced to form tetrahydropyridinone derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of tetrahydropyridinone derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Amino-1-(cyclopentylmethyl)-1,4-dihydropyridin-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-1-(cyclopentylmethyl)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological receptors, while the dihydropyridinone ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-(cyclopropylmethyl)-1,4-dihydropyridin-4-one
- 3-Amino-1-(cyclohexylmethyl)-1,4-dihydropyridin-4-one
- 3-Amino-1-(cyclobutylmethyl)-1,4-dihydropyridin-4-one
Uniqueness
3-Amino-1-(cyclopentylmethyl)-1,4-dihydropyridin-4-one is unique due to its specific cyclopentylmethyl substituent, which can influence its chemical reactivity and biological activity. The size and flexibility of the cyclopentyl group can affect the compound’s ability to interact with molecular targets, potentially leading to distinct pharmacological profiles compared to its analogs.
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
3-amino-1-(cyclopentylmethyl)pyridin-4-one |
InChI |
InChI=1S/C11H16N2O/c12-10-8-13(6-5-11(10)14)7-9-3-1-2-4-9/h5-6,8-9H,1-4,7,12H2 |
InChI Key |
RYQXNIQQWJRAKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CN2C=CC(=O)C(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


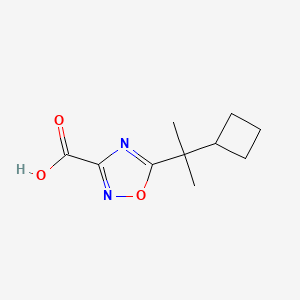
![(3-chloro-1H-benzofuro[3,2-c]pyrazol-5-yl)boronic acid](/img/structure/B13337150.png)
![2-Chloro-1-[4-(o-tolylmethyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B13337151.png)
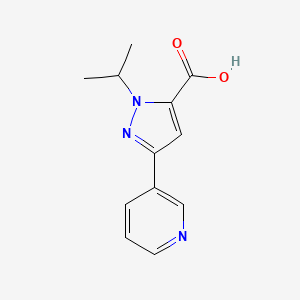
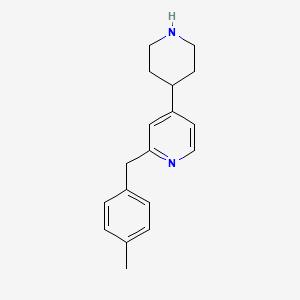
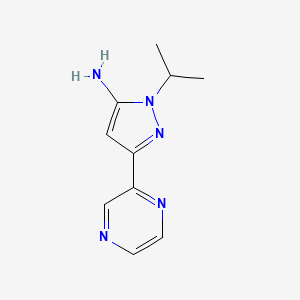
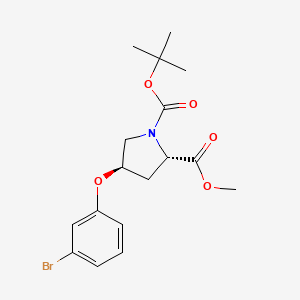
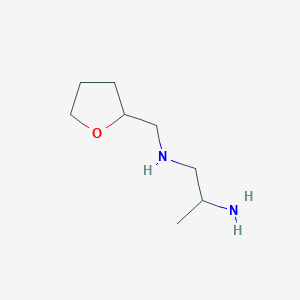
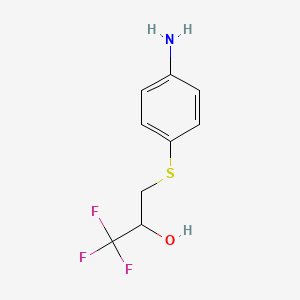
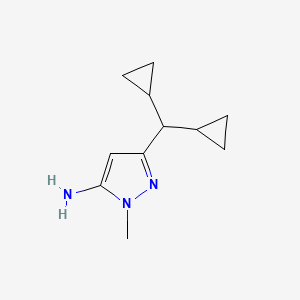
![Bicyclo[3.2.1]octan-1-ol](/img/structure/B13337213.png)
![tert-Butyl 6-bromo-1,1a,2,7b-tetrahydro-3H-cyclopropa[c]quinoline-3-carboxylate](/img/structure/B13337224.png)
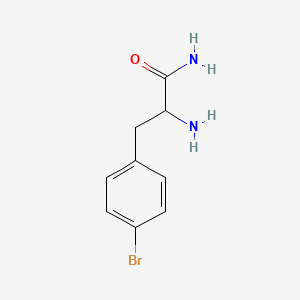
![2-[(3,3-Dimethylcyclohexyl)amino]propan-1-ol](/img/structure/B13337236.png)
